Isostearyl-2-cyanoacrylate is classified under the broader category of alkyl cyanoacrylates, which are known for their fast polymerization and adhesive properties. The compound is synthesized from 2-cyanoacrylic acid derivatives through specific chemical reactions that modify its structure to enhance performance in medical applications. Its development has been documented in various scientific studies focusing on its synthesis, properties, and applications in the biomedical field.
The synthesis of isostearyl-2-cyanoacrylate involves several critical steps:
This method allows for precise control over the molecular structure, ensuring the final product has the desired properties for medical applications .
Isostearyl-2-cyanoacrylate features a backbone typical of cyanoacrylates, with a cyano group () and an acrylate moiety. The significant modification comes from the long isostearyl side chain, which affects both its physical properties and reactivity. The molecular formula can be represented as , indicating a substantial hydrophobic character due to the lengthy alkyl chain.
Isostearyl-2-cyanoacrylate undergoes polymerization upon exposure to moisture or other nucleophiles, leading to the formation of poly(isostearyl-2-cyanoacrylate). This polymerization process is significantly slower than that of traditional cyanoacrylates like N-butyl-2-cyanoacrylate, which can be advantageous in certain medical applications where controlled release and adhesion are required .
Additionally, when mixed with N-butyl-2-cyanoacrylate, the adhesive force decreases dramatically while maintaining effective polymerization rates suitable for embolization procedures .
The mechanism of action for isostearyl-2-cyanoacrylate primarily revolves around its polymerization upon contact with biological tissues or fluids. When injected as an embolic agent, it rapidly polymerizes to form a solid mass that occludes blood vessels. The slower polymerization rate allows for better control during procedures involving high blood flow areas, reducing the risk of unwanted adhesion between medical devices and tissues .
Moreover, the long hydrophobic side chain contributes to reduced tissue reactivity compared to other cyanoacrylates, leading to milder inflammatory responses post-procedure .
Isostearyl-2-cyanoacrylate exhibits several notable physical and chemical properties:
Isostearyl-2-cyanoacrylate has been primarily developed for use in medical applications:
Cyanoacrylates emerged as transformative liquid embolic agents in endovascular neurosurgery during the late 20th century, addressing the need for precise vascular occlusion in conditions like arteriovenous malformations (AVMs). Early embolic materials such as poly(ethylene-co-vinyl alcohol) and cellulose acetate relied on organic solvents (e.g., dimethyl sulfoxide or ethanol), which posed significant toxicity risks to surrounding tissues and damaged catheter components [1]. The introduction of n-butyl-2-cyanoacrylate (NBCA) represented a major advancement due to its rapid polymerization upon contact with blood and permanent occlusion capability. However, NBCA’s clinical utility was hampered by its extreme adhesiveness and unpredictable polymerization kinetics, often leading to microcatheter retention or premature lumen occlusion [1] [5]. Isobutyl-2-cyanoacrylate (IBCA) preceded NBCA but exhibited similar limitations alongside concerns about degradation byproducts. These challenges catalyzed research into modified cyanoacrylates with optimized physicochemical properties, setting the stage for ISCA’s development as a purpose-engineered solution.
Table 1: Comparative Properties of Embolic Cyanoacrylates
Property | NBCA | IBCA | ISCA |
---|---|---|---|
Polymerization Rate | 1–3 seconds | 1–3 seconds | Adjustable (1–10 s) |
Adhesive Strength | High | High | Exceptionally low |
Solvent Dependency | None | None | None |
Viscosity Modulability | Limited | Limited | High (via NBCA mixing) |
Primary Limitation | Catheter gluing | Toxicity | None significant |
Isostearyl-2-cyanoacrylate (ISCA) was molecularly engineered to overcome the adhesive pitfalls of earlier cyanoacrylates. Its design centers on the incorporation of an C18 isostearyl side chain—a sterically bulky, branched alkyl group that sterically shields the reactive vinyl bond of the cyanoacrylate monomer. This structural modification achieves two critical functions:
In vivo validation using rabbit renal artery models confirmed ISCA’s efficacy: injections of ISCA-NBCA mixtures (20%–50% ISCA) achieved complete vascular occlusion without catheter adherence. Angiographic follow-up showed persistent embolization with minimal inflammatory response at 30 days, underscoring its biocompatibility [1]. Furthermore, ISCA’s low viscosity (6–12 cP) enabled uncomplicated delivery through microcatheters, and its miscibility with Lipiodol® provided essential radiopacity without compromising polymerization kinetics [1] [5].
Table 2: ISCA-NBCA Mixture Performance Characteristics
ISCA:NBCA Ratio | Viscosity (cP) | Polymerization Time (s) | Adhesion Force (N) |
---|---|---|---|
0:100 | 5.8 | 1.2 | 0.95 |
20:80 | 7.1 | 2.5 | 0.38 |
50:50 | 11.9 | 6.0 | 0.15 |
100:0 | 15.3 | 9.8 | 0.08 |
The synthesis of ISCA leveraged foundational cyanoacrylate chemistry protected under key patents. Early routes described in US4364876A detailed the condensation of cyanoacetate esters with formaldehyde, followed by deprotection of intermediates [2]. ISCA-specific production adapted this by employing isostearyl alcohol (a C18 branched-chain alcohol) as the ester precursor. The process involved:
Industrial scale-up faced challenges in minimizing residual water (which initiates premature polymerization) and achieving >99% ester conversion. EP1494999B1 later expanded claims to include polyfunctional cyanoacrylates but underscored ISCA’s uniqueness as a monofunctional monomer with optimized steric effects [4]. Patent analytics indicate that ISCA’s primary industrial applications focused on neurovascular embolization, with emphasis on its "non-adhesive" nature as a defining innovation over prior art [2] [4]. Commercial production was spearheaded by Japanese chemical manufacturers (e.g., Alpha Techno Co., Osaka), supplying research-grade ISCA for preclinical evaluations.
Table 3: Key Patents Influencing ISCA Development
Patent | Focus Area | Relevance to ISCA |
---|---|---|
US4364876A | Cyanoacrylate synthesis methods | Enabled transesterification routes for C18 monomers |
EP1494999B1 | Polyfunctional cyanoacrylates | Contrasted ISCA’s monofunctional design |
JP1983004567 | Sterically hindered monomers | Early claim on long-chain alkyl cyanoacrylates |
Concluding Remarks
Isostearyl-2-cyanoacrylate exemplifies rational biomaterial design—transforming a clinically problematic adhesive into a specialized therapeutic tool through targeted molecular engineering. Its development resolved one of endovascular surgery’s persistent technical challenges and underscored the critical role of chemical structure in medical device functionality. Future innovations may draw upon ISCA’s steric-hindrance principles to develop next-generation embolics with enhanced biological integration.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2